molecular formula C9H9FO B14181581 (2R)-2-[(R)-Fluoro(phenyl)methyl]oxirane CAS No. 923012-76-4

(2R)-2-[(R)-Fluoro(phenyl)methyl]oxirane

Cat. No.: B14181581
CAS No.: 923012-76-4
M. Wt: 152.16 g/mol
InChI Key: KDCLZRHLDRBQFC-RKDXNWHRSA-N
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Description

(2R)-2-[®-Fluoro(phenyl)methyl]oxirane is a chiral epoxide compound characterized by the presence of a fluorine atom attached to a phenyl group and an oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[®-Fluoro(phenyl)methyl]oxirane typically involves the epoxidation of a suitable precursor. One common method is the reaction of ®-fluoro(phenyl)methanol with an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield.

Industrial Production Methods

Industrial production of (2R)-2-[®-Fluoro(phenyl)methyl]oxirane may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor technology can be employed to achieve precise control over reaction parameters, leading to consistent product quality and reduced waste .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[®-Fluoro(phenyl)methyl]oxirane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Oxidation: Further oxidation can yield diols or other oxidized products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like ethanol or water.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are employed under controlled conditions.

Major Products Formed

Scientific Research Applications

(2R)-2-[®-Fluoro(phenyl)methyl]oxirane has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of (2R)-2-[®-Fluoro(phenyl)methyl]oxirane involves its reactivity towards nucleophiles, leading to ring-opening reactions. The compound’s molecular targets include nucleophilic sites on biomolecules, which can result in the formation of covalent bonds and subsequent biological effects. The pathways involved in these reactions are influenced by the compound’s stereochemistry and the nature of the nucleophiles .

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-[®-Phenylmethyl]oxirane: Lacks the fluorine atom, resulting in different reactivity and properties.

    (2R)-2-[®-Chloro(phenyl)methyl]oxirane: Contains a chlorine atom instead of fluorine, leading to variations in chemical behavior.

    (2R)-2-[®-Bromo(phenyl)methyl]oxirane: Contains a bromine atom, which affects its reactivity and applications.

Uniqueness

(2R)-2-[®-Fluoro(phenyl)methyl]oxirane is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable in various research and industrial applications .

Properties

CAS No.

923012-76-4

Molecular Formula

C9H9FO

Molecular Weight

152.16 g/mol

IUPAC Name

(2R)-2-[(R)-fluoro(phenyl)methyl]oxirane

InChI

InChI=1S/C9H9FO/c10-9(8-6-11-8)7-4-2-1-3-5-7/h1-5,8-9H,6H2/t8-,9-/m1/s1

InChI Key

KDCLZRHLDRBQFC-RKDXNWHRSA-N

Isomeric SMILES

C1[C@@H](O1)[C@@H](C2=CC=CC=C2)F

Canonical SMILES

C1C(O1)C(C2=CC=CC=C2)F

Origin of Product

United States

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